molecular formula C7H6Br2N2 B2357908 3,5-Dibromo-3a,7a-dihydro-1H-indazole CAS No. 1993149-06-6

3,5-Dibromo-3a,7a-dihydro-1H-indazole

Cat. No.: B2357908
CAS No.: 1993149-06-6
M. Wt: 277.947
InChI Key: KVJQPTLKDVGGHZ-UHFFFAOYSA-N
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Future Directions

The medicinal properties of indazole compounds, including 3,5-Dibromo-3a,7a-dihydro-1H-indazole, are suggested to be explored in the near future for the treatment of various pathological conditions due to their wide variety of biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-3a,7a-dihydro-1H-indazole typically involves the bromination of 3a,7a-dihydro-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-3a,7a-dihydro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-3a,7a-dihydro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-3a,7a-dihydro-1H-indazole
  • 3,5-Difluoro-3a,7a-dihydro-1H-indazole
  • 3,5-Diiodo-3a,7a-dihydro-1H-indazole

Uniqueness

3,5-Dibromo-3a,7a-dihydro-1H-indazole is unique due to the presence of bromine atoms, which confer distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, biological activity, and suitability for specific applications .

Properties

IUPAC Name

3,5-dibromo-3a,7a-dihydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3,5-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJQPTLKDVGGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2C1NN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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